Peptoid Analog Improves Antibacterial Activity and Reduces Cytotoxicity
The analog Pis1[NkG], where Gly8 is replaced with an Nlys (lysine peptoid) residue, demonstrates quantifiable improvements over the native Pis-1 peptide. Pis1[NkG] was found to have higher antibacterial activity and lower cytotoxicity against mammalian cells compared to both native Pis-1 and the Pis-1[PG] analog [1].
| Evidence Dimension | Antibacterial activity and mammalian cytotoxicity |
|---|---|
| Target Compound Data | Higher antibacterial activity and lower cytotoxicity |
| Comparator Or Baseline | Native Pis-1 and Pis-1[PG] |
| Quantified Difference | Not provided in the abstract, but described as 'higher' and 'lower' |
| Conditions | In vitro assays; tertiary structure determined by NMR in DPC micelles |
Why This Matters
This data indicates Pis1[NkG] offers a superior therapeutic window compared to the parent peptide, a critical factor in selecting a lead compound for drug development.
- [1] Kim, J. K., Lee, S. A., Shin, S., Lee, J. Y., Jeong, K. W., Nan, Y. H., ... & Kim, Y. (2010). Structural flexibility and the positive charges are the key factors in bacterial cell selectivity and membrane penetration of peptoid-substituted analog of Piscidin 1. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(10), 1913-1925. View Source
